tert-Butyl (3,5-difluoropyridin-4-yl)carbamate
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Overview
Description
tert-Butyl (3,5-difluoropyridin-4-yl)carbamate is a chemical compound with the molecular formula C10H12F2N2O2 and a molecular weight of 230.21 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-Butyl (3,5-difluoropyridin-4-yl)carbamate typically involves the reaction of 3,5-difluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
tert-Butyl (3,5-difluoropyridin-4-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl (3,5-difluoropyridin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3,5-difluoropyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (3,5-difluoropyridin-4-yl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (3-fluoropyridin-4-yl)carbamate
- tert-Butyl (3,5-dichloropyridin-4-yl)carbamate
- tert-Butyl (3,5-dimethylpyridin-4-yl)carbamate
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and reactivity. The presence of fluorine atoms in this compound imparts unique characteristics, such as increased stability and specific reactivity patterns .
Properties
IUPAC Name |
tert-butyl N-(3,5-difluoropyridin-4-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2/c1-10(2,3)16-9(15)14-8-6(11)4-13-5-7(8)12/h4-5H,1-3H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWNEMPHMVGLOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719907 |
Source
|
Record name | tert-Butyl (3,5-difluoropyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1364663-23-9 |
Source
|
Record name | Carbamic acid, N-(3,5-difluoro-4-pyridinyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1364663-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (3,5-difluoropyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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